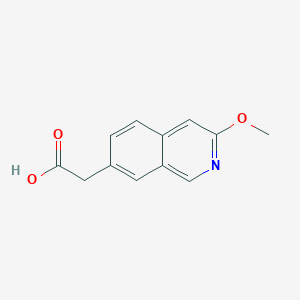

3-Methoxy-2-azanaphthalene-7-acetic acid

Descripción

Propiedades

Fórmula molecular |

C12H11NO3 |

|---|---|

Peso molecular |

217.22 g/mol |

Nombre IUPAC |

2-(3-methoxyisoquinolin-7-yl)acetic acid |

InChI |

InChI=1S/C12H11NO3/c1-16-11-6-9-3-2-8(5-12(14)15)4-10(9)7-13-11/h2-4,6-7H,5H2,1H3,(H,14,15) |

Clave InChI |

NDDWBSRDDVPOHO-UHFFFAOYSA-N |

SMILES canónico |

COC1=NC=C2C=C(C=CC2=C1)CC(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-methoxy-2-azanaphthalene-7-acetic acid and its analogs:

Key Observations:

Bioactivity : The presence of an acetic acid group in this compound may enhance binding to metalloenzymes or receptors compared to carboxylic acid derivatives (e.g., 4-methoxy-7-methyl-2-naphthalenecarboxylic acid), which lack the flexible CH₂ spacer .

Synthetic Utility : Unlike bicyclic derivatives (), the simpler naphthalene backbone of this compound allows easier functionalization for structure-activity relationship (SAR) studies.

Research Findings and Gaps

- Synthetic Challenges : details methods for acetamide synthesis using mercaptoacetic acid and ZnCl₂, which may inform strategies for modifying the acetic acid moiety in the target compound.

- Analytical Data : Crystallinity and purity standards () for bicyclic antibiotics highlight the need for similar quality control measures if this compound advances to preclinical testing.

Métodos De Preparación

Alkylation and Esterification of 7-Aza-6-methoxy-1-tetralone

The synthesis begins with the alkylation of 7-aza-6-methoxy-1-tetralone using methyl iodide in the presence of a strong base such as sodium hydride. This step introduces an α-methyl group to the acetic acid side chain, yielding methyl 3-methoxy-2-azanaphthalene-7-α-methylacetate. Subsequent hydrolysis of the ester group under acidic or basic conditions generates 3-methoxy-2-azanaphthalene-7-α-methylacetic acid.

Reaction Conditions:

-

Alkylation: Sodium hydride in dimethylformamide (DMF) at 0–25°C for 4–6 hours.

-

Esterification: Methanol and sulfuric acid under reflux for 8–12 hours.

-

Hydrolysis: Aqueous NaOH or HCl at 60–80°C for 3–5 hours.

Reduction and Cyclization Strategies

Catalytic hydrogenation using palladium-on-calcium carbonate selectively reduces double bonds in intermediates such as 7-aza-2-carboxy-methylidene-6-methoxy-1-tetralone. Zinc in acetic acid further saturates the double bond, enabling esterification to 7-aza-6-methoxy-2-methoxycarbonylmethyl-1-tetralone. Cyclization via acid catalysis (e.g., p-toluenesulfonic acid) forms the azanaphthalene core structure.

Key Catalysts and Reagents:

| Step | Reagent/Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hydrogenation | Pd/CaCO₃ | 25–50 | 75–85 |

| Esterification | H₂SO₄/MeOH | 60–80 | 90–95 |

| Cyclization | p-TsOH | 100–120 | 80–85 |

Resolution of Enantiomers

Cinchonidine-Mediated Optical Resolution

The racemic 3-methoxy-2-azanaphthalene-7-α-methylacetic acid is resolved into its enantiomers using cinchonidine. A hot solution of the racemic acid in methanol-acetone is mixed with cinchonidine, leading to selective precipitation of the d-enantiomer salt. Free acid liberation via hydrochloric acid treatment yields enantiomerically pure d- and l-forms.

Optimized Conditions:

-

Solvent System: Methanol:acetone (3:1 v/v).

-

Temperature: Cooling from 60°C to 4°C.

-

Purity: >98% enantiomeric excess (ee) after recrystallization.

Alternative Synthetic Routes

Vinyl Grignard Addition

Reaction of 7-aza-6-methoxy-1-tetralone with vinyl magnesium chloride produces 7-aza-6-methoxy-1-vinyl-1-tetralol, which undergoes cyclocondensation with 2-methylcyclopentane-1,3-dione to form advanced intermediates. Subsequent dehydrogenation and oxidation yield the target compound.

Critical Analysis of Methodologies

Yield Optimization Challenges

The palladium-catalyzed hydrogenation step faces challenges in selectivity, with over-reduction of aromatic rings occurring above 50°C. Lower temperatures (25–30°C) and controlled H₂ pressure mitigate this issue.

Solvent and Base Effects

Esterification efficiency correlates with solvent polarity. Methanol outperforms ethanol or isopropanol due to better solubility of intermediates. Similarly, sodium hydride provides superior deprotonation compared to potassium tert-butoxide in alkylation steps.

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.